molecular formula C14H21NO5S B060570 Acetochlor esa CAS No. 187022-11-3

Acetochlor esa

Cat. No.: B060570
CAS No.: 187022-11-3
M. Wt: 315.39 g/mol
InChI Key: HXAIQOCRALNGKB-UHFFFAOYSA-N
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Description

Acetochlor ethanesulfonic acid is a metabolite of the herbicide acetochlor, which is widely used for controlling broadleaf and annual weeds in crops such as corn and soybeans. Acetochlor ethanesulfonic acid is formed through the degradation of acetochlor by microbial action, resulting in a more water-soluble and mobile compound .

Mechanism of Action

Target of Action

Acetochlor ESA is a metabolite of the herbicide acetochlor It’s parent compound, acetochlor, is known to inhibit the elongase and the geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway .

Mode of Action

Its parent compound, acetochlor, acts by inhibiting the elongase and the ggpp cyclization enzymes, disrupting the gibberellin pathway . This disruption prevents the normal growth and development of plants, effectively controlling the population of unwanted weeds.

Biochemical Pathways

This compound is a degradation product of Acetochlor, which is thought to be degraded by microbial action to the oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade Acetochlor via a novel anaerobic pathway. In this pathway, sulfate is first reduced to sulfide, which attacks the C−Cl bond of Acetochlor and abiotically forms Acetochlor-thioalcohol and dis-S-acetochlor. These further undergo microbial degradation, producing the intermediates this compound, 2-methyl-6-ethylaniline, and 2-ethylaniline .

Pharmacokinetics

It is known that this compound is a water-soluble compound , which suggests that it may have high mobility in the environment.

Result of Action

Its parent compound, acetochlor, is known to disrupt the normal growth and development of plants by inhibiting key enzymes in the gibberellin pathway . This results in effective control of unwanted weeds in agricultural settings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, microbial activity plays a crucial role in the degradation of Acetochlor to this compound . Furthermore, the compound’s water solubility suggests that it may be highly mobile in the environment and could potentially contaminate water sources

Safety and Hazards

Acetochlor, the parent compound of Acetochlor ESA, has been classified as a probable human carcinogen . It is a thyroid disruptor and can cause nasal turbinate tumors .

Future Directions

The European Food Safety Authority (EFSA) has conducted a peer review of the initial evaluation of Acetochlor . The results of this review will be used to determine the occurrence of contaminants in drinking water, the population being exposed to these contaminants, and the level of exposure . This information can then be used by the EFSA to determine if these contaminants should be regulated in the future .

Biochemical Analysis

Chemical Reactions Analysis

Acetochlor ethanesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Acetochlor ethanesulfonic acid is similar to other chloroacetanilide herbicide metabolites, such as:

  • Alachlor ethanesulfonic acid
  • Metolachlor ethanesulfonic acid
  • Dimethenamid ethanesulfonic acid
  • Flufenacet ethanesulfonic acid
  • Propachlor ethanesulfonic acid

Compared to these similar compounds, acetochlor ethanesulfonic acid is unique in its specific degradation pathway and the environmental conditions under which it is formed .

Properties

IUPAC Name

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAIQOCRALNGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037483
Record name Acetochlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187022-11-3
Record name Acetochlor ESA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187022-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetochlor ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetochlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOCHLOR ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How prevalent is acetochlor ESA in groundwater?

A1: Studies show that this compound is commonly detected in groundwater, particularly in agricultural areas where acetochlor is used. One study found quantifiable residues of this compound in approximately 16% of groundwater samples analyzed, with concentrations at or above 1.0 µg/L. [] Another study in the Czech Republic found this compound to be one of the most commonly found pesticides in drinking water, often exceeding the reference value. []

Q2: Is this compound more persistent than acetochlor itself?

A2: Yes, research suggests that this compound is more persistent in the environment than its parent compound, acetochlor. [] While acetochlor dissipates rapidly from surface soils, this compound has been shown to leach into groundwater at higher rates and persist for longer periods. This highlights the importance of monitoring not just parent pesticides, but also their potentially more persistent degradation products.

Q3: What are the potential toxicological effects of this compound?

A3: While the research on this compound's toxicity is still developing, a study on marbled crayfish showed that exposure to this compound, both alone and in combination with aminomethylphosphonic acid (AMPA, a glyphosate metabolite), led to significant negative effects. These effects included reduced growth, altered gill morphology, and changes in antioxidant enzyme activity, suggesting potential for disruption of physiological processes. []

Q4: How is this compound formed?

A4: this compound is formed through the biodegradation of acetochlor in the environment. This process can occur through both aerobic and anaerobic pathways. Research has identified a specific sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, that can degrade acetochlor under anaerobic conditions, with this compound identified as one of the degradation intermediates. []

Q5: Can this compound be separated into its stereoisomers?

A5: Yes, this compound exists as four stereoisomers due to its chiral centers. Research has demonstrated that these stereoisomers can be separated using capillary zone electrophoresis (CZE), a technique that separates molecules based on their charge and size. This separation is possible due to the hindered rotation around the amide bond in this compound, leading to distinct chemical properties for each stereoisomer. []

Q6: What are the implications of this compound's presence in groundwater for drinking water quality?

A6: The frequent detection of this compound in groundwater, sometimes at concentrations exceeding regulatory limits, raises concerns about the safety of drinking water, especially in agricultural areas. [] While the health risks associated with chronic exposure to low levels of this compound are not fully understood, its presence highlights the need for:

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